molecular formula C21H21N3O5S B2871889 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 898433-23-3

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2871889
CAS No.: 898433-23-3
M. Wt: 427.48
InChI Key: UZLYQAIWRXXCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a novel chemical entity designed for research applications, particularly in medicinal chemistry and anticancer drug discovery. This compound features a hybrid structure that incorporates multiple pharmacophores, including a 3,4-dihydroisoquinoline core and a benzenesulfonamide group, which are known to be privileged scaffolds in bioactive molecules . The 4-nitrobenzenesulfonamide moiety is a common feature in compounds investigated for their inhibitory activity against various enzymatic targets . The structural motif of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline has been identified in molecules that exhibit potent antiproliferative activity against a range of cancer cell lines, such as HuCCA-1, HepG2, A549, and MOLT-3 . Furthermore, related sulfonamide-tetrahydroisoquinoline hybrids have been studied as potential inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3), a target relevant to hormone-dependent and independent cancers . The furan ring incorporated into the side chain of this compound adds a heterocyclic element frequently used in medicinal chemistry to fine-tune properties like polarity and molecular recognition. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers can employ this compound as a key intermediate in organic synthesis or as a candidate for in vitro biological screening in the development of new therapeutic agents.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-24(26)18-7-9-19(10-8-18)30(27,28)22-14-20(21-6-3-13-29-21)23-12-11-16-4-1-2-5-17(16)15-23/h1-10,13,20,22H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYQAIWRXXCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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